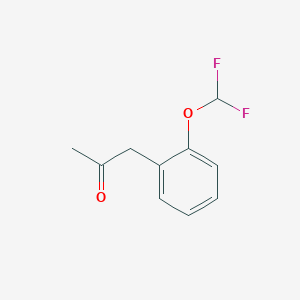
(2S)-1-(thiophen-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(thiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(thiophen-2-yl)propan-2-ol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of thiophene-2-carbaldehyde with a Grignard reagent such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of (2S)-1-(thiophen-2-yl)propan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(thiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation.
Substitution: Thionyl chloride for chlorination, tosyl chloride for tosylation.
Major Products
Oxidation: (2S)-1-(thiophen-2-yl)propan-2-one.
Reduction: (2S)-1-(thiophen-2-yl)propane.
Substitution: (2S)-1-(thiophen-2-yl)propan-2-yl chloride or tosylate.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of materials with specific electronic or optical properties due to the presence of the thiophene ring.
Mecanismo De Acción
The mechanism by which (2S)-1-(thiophen-2-yl)propan-2-ol exerts its effects would depend on its specific application. In general, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The thiophene ring could participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(furan-2-yl)propan-2-ol: Similar structure but with a furan ring instead of a thiophene ring.
(2S)-1-(benzyl)propan-2-ol: Contains a benzene ring instead of a thiophene ring.
(2S)-1-(pyridin-2-yl)propan-2-ol: Features a pyridine ring instead of a thiophene ring.
Uniqueness
(2S)-1-(thiophen-2-yl)propan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like furan or pyridine. This uniqueness can be exploited in designing molecules with specific functions in pharmaceuticals or materials science.
Propiedades
Fórmula molecular |
C7H10OS |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
(2S)-1-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m0/s1 |
Clave InChI |
FQOLCQNLKZBNMM-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CS1)O |
SMILES canónico |
CC(CC1=CC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















